molecular formula C14H16N4O B12528125 N-(4-Aminophenyl)-N-methyl-N'-[(pyridin-4-yl)methyl]urea CAS No. 652140-47-1

N-(4-Aminophenyl)-N-methyl-N'-[(pyridin-4-yl)methyl]urea

Cat. No.: B12528125
CAS No.: 652140-47-1
M. Wt: 256.30 g/mol
InChI Key: DBOFOHVPGFRZNX-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-N-methyl-N'-[(pyridin-4-yl)methyl]urea is a chemical compound offered for research and development purposes. It features a urea core substituted with a 4-aminophenyl group and a (pyridin-4-yl)methyl moiety. The 4-aminophenyl group is a known structural component in various bioactive molecules . Similarly, the pyridinyl group is a privileged structure in medicinal chemistry, with derivatives like 4-aminopyridine being well-studied for their biological activity, particularly as potassium channel blockers . Urea derivatives are of significant synthetic interest and have been investigated as potential therapeutic agents for various conditions . This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and use all appropriate personal protective equipment (PPE).

Properties

CAS No.

652140-47-1

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

1-(4-aminophenyl)-1-methyl-3-(pyridin-4-ylmethyl)urea

InChI

InChI=1S/C14H16N4O/c1-18(13-4-2-12(15)3-5-13)14(19)17-10-11-6-8-16-9-7-11/h2-9H,10,15H2,1H3,(H,17,19)

InChI Key

DBOFOHVPGFRZNX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)N)C(=O)NCC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-N-methyl-N’-[(pyridin-4-yl)methyl]urea typically involves the reaction of 4-aminophenyl isocyanate with N-methyl-N’-[(pyridin-4-yl)methyl]amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-N-methyl-N’-[(pyridin-4-yl)methyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the original ones .

Scientific Research Applications

Chemical Structure and Synthesis

The compound has a molecular formula of C17_{17}H19_{19}N4_{4}O and a molecular weight of approximately 256.30 g/mol. Its synthesis typically involves the reaction of 4-aminophenyl isocyanate with N-methyl-N'-[(pyridin-4-yl)methyl]amine in organic solvents like dichloromethane or tetrahydrofuran, often using triethylamine as a base to facilitate the reaction. The process can be optimized in industrial settings through continuous flow processes that enhance yield and purity, employing automated reactors for precise control over reaction parameters.

N-(4-Aminophenyl)-N-methyl-N'-[(pyridin-4-yl)methyl]urea exhibits diverse biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity : The compound has shown potential in inhibiting specific kinases involved in cancer cell proliferation, suggesting its use in targeted cancer therapies. Studies indicate that it can disrupt critical signaling pathways associated with tumor growth .
  • Antimicrobial Effects : Research indicates that this compound possesses antimicrobial properties, which could be leveraged in developing new antibiotics or treatments for infectious diseases.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses positions it as a potential therapeutic agent for conditions characterized by chronic inflammation.

Applications in Drug Discovery

The unique structural features of this compound enhance its binding affinity to various biological targets. This property is crucial in drug discovery, particularly for developing inhibitors that can modulate enzyme activity or receptor interactions:

  • Kinase Inhibition : Its design allows for interactions with multiple kinases, which are vital in cancer signaling pathways. The compound's ability to inhibit these kinases could lead to effective cancer treatments .
  • Fatty Acid Binding Protein (FABP) Inhibition : Recent studies have explored its role as an inhibitor of FABP4, a protein implicated in metabolic diseases. Its inhibitory activity was compared against established ligands, demonstrating promising results with an IC50_{50} value lower than that of the reference compound .
  • Polypharmacology : The compound's interaction with multiple protein targets suggests its potential utility in polypharmacology, where drugs are designed to act on several pathways simultaneously, enhancing therapeutic efficacy while reducing side effects .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, correlating with its kinase inhibition profile. This study highlights the compound's potential as a lead candidate for further development into anticancer therapeutics.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against a panel of bacterial strains. It demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria, suggesting its application in developing new antibacterial agents.

Case Study 3: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory effects of the compound revealed its ability to reduce pro-inflammatory cytokine production in vitro. This mechanism underlines its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
1-(4-Aminophenyl)ureaContains an aminophenyl group but lacks pyridinylmethylSimpler structure; less diverse biological activity
N-(Pyridin-3-yl)piperazineFeatures a piperazine ring instead of ureaDifferent pharmacological profile; potential CNS activity
N,N-Dimethyl-N'-(pyridin-2-yl)ureaSimilar urea structure with different substituentsVariations in biological activity due to different substituents

The combination of an aminophenyl moiety with both methyl and pyridinylmethyl groups enhances binding affinity and selectivity toward specific biological targets compared to similar compounds .

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-N-methyl-N’-[(pyridin-4-yl)methyl]urea involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Urea Backbone

The following table highlights key structural differences and similarities among urea derivatives:

Compound Name Substituent R1 Substituent R2 Molecular Weight Key Applications/Findings Reference
N-(4-Aminophenyl)-N-methyl-N'-[(pyridin-4-yl)methyl]urea 4-Aminophenyl (NH₂-C₆H₄-) Pyridin-4-ylmethyl (C₅H₄N-CH₂-) ~283.3 g/mol Hypothesized kinase inhibition based on structural analogs N/A
Sorafenib (N-(3-trifluoromethyl-4-chlorophenyl)-N-(4-(2-methylcarbamoyl pyridin-4-yl)oxyphenyl)urea) 3-Trifluoromethyl-4-chlorophenyl 4-(2-Methylcarbamoyl pyridin-4-yl)oxyphenyl 464.8 g/mol FDA-approved RAF/MEK/ERK pathway inhibitor for cancer therapy
1-(4-Chlorophenyl)-3-(4-pyridinyl)urea 4-Chlorophenyl Pyridin-4-yl 249.7 g/mol Intermediate in agrochemical synthesis; lacks methyl and aminophenyl groups
N-(4-Chlorophenyl)-N'-(5-nitro-2-pyridinyl)urea 4-Chlorophenyl 5-Nitro-2-pyridinyl 292.7 g/mol Herbicidal activity; nitro group enhances electrophilicity
N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea 4-Methoxyphenyl 2-Methyl-6-(trifluoromethyl)pyridin-3-yl 325.3 g/mol Agrochemical applications; trifluoromethyl improves lipophilicity
Key Observations:
  • Aminophenyl vs. Chlorophenyl: The 4-aminophenyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to chlorophenyl analogs, which prioritize hydrophobicity .
  • Pyridinylmethyl vs. Pyridinyloxy : The pyridin-4-ylmethyl group in the target compound offers conformational flexibility, whereas pyridinyloxy groups (e.g., in Sorafenib) rigidify the structure for kinase binding .
Anticancer Agents:
  • N-(4-Chlorophenyl)-N'-{4-[(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl}urea (G756-1578) shows kinase inhibition, emphasizing the role of fused heterocycles in target binding .
5-HT1 Receptor Agonists:
  • N-[3-(1-Methylpiperidin-4-yl)indol-5-yl]-N-[4-(pyridin-4-yl)naphth-1-yl]-urea demonstrates high affinity for 5-HT1 receptors, suggesting urea’s utility in CNS drug design .
Herbicides:
  • Substituted pyrimidinyloxy(thio)phenyl ureas (e.g., N,N-dimethyl-N'-(4-(5-pyrimidinyloxy)phenyl)urea) act as potent herbicides, where electron-withdrawing groups (e.g., nitro, chloro) enhance activity .

Biological Activity

N-(4-Aminophenyl)-N-methyl-N'-[(pyridin-4-yl)methyl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C13H15N3O Molecular Formula \text{C}_{13}\text{H}_{15}\text{N}_3\text{O}\quad \text{ Molecular Formula }

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Carbonic Anhydrases (CAs) : Recent studies have highlighted the role of carbonic anhydrases in various diseases, including cancer and glaucoma. The compound exhibits inhibitory activity against specific isoforms of CAs, which are implicated in tumor progression and intraocular pressure regulation .
  • Antimicrobial Properties : The compound has shown promising results in preliminary antimicrobial assays, indicating its potential use as an antimicrobial agent. Its structural similarity to other urea derivatives known for antibacterial activity supports further investigation into its efficacy against bacterial strains .
  • Anti-inflammatory Effects : Given the presence of the amine group, the compound may exhibit anti-inflammatory properties, potentially making it useful in treating inflammatory diseases .

Table 1: Biological Activity Summary

Activity TypeTarget/EffectReference
Carbonic Anhydrase InhibitionInhibition of CA IX and XII
AntimicrobialEffective against various strains
Anti-inflammatoryPotential effects on inflammation

Case Study 1: Carbonic Anhydrase Inhibition

A study conducted by Bua et al. demonstrated that derivatives similar to this compound effectively inhibited carbonic anhydrases involved in tumor progression. The study utilized kinetic assays to evaluate the inhibitory potency against CA IX and XII, revealing that certain modifications to the urea structure enhanced selectivity and potency .

Case Study 2: Antimicrobial Activity

Research published on diarylurea derivatives highlighted the synthesis and evaluation of various compounds, including this compound. These compounds exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study suggests that further modifications could enhance their antimicrobial efficacy .

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